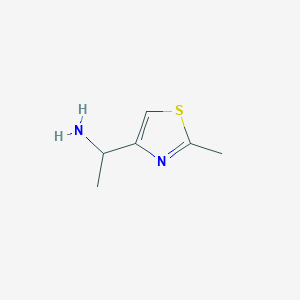

1-(2-Methyl-thiazol-4-YL)-ethylamine

Description

Significance of Thiazole-Containing Heterocycles in Medicinal Chemistry

Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, represent a cornerstone in the field of medicinal chemistry. orgsyn.orgnih.gov Their unique structural features and diverse chemical reactivity have made them a privileged scaffold in the design and development of therapeutic agents. The thiazole (B1198619) ring is a key component in a variety of natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities. orgsyn.org

The presence of nitrogen and sulfur heteroatoms in the thiazole ring allows for a range of interactions with biological targets, contributing to their therapeutic effects. orgsyn.org Thiazole derivatives have been successfully developed into drugs with a wide array of applications, including antimicrobial, antiretroviral, antineoplastic, and antifungal agents. Notable examples of FDA-approved drugs containing a thiazole moiety include Sulfathiazole (an antimicrobial), Ritonavir (an antiretroviral), and Abafungin (an antifungal). nih.gov The versatility of the thiazole nucleus continues to attract significant interest from researchers, who are constantly exploring new derivatives for the treatment of various diseases, including malaria. The ongoing research into thiazole-based compounds underscores their enduring importance and potential in the future of medicine. sigmaaldrich.com

Overview of 1-(2-Methyl-thiazol-4-YL)-ethylamine: A Compound of Emerging Research Interest

Within the vast family of thiazole derivatives, this compound is a compound that holds potential for further investigation. While specific research dedicated exclusively to this molecule is not extensively documented in publicly available literature, its structural components—a 2-methylthiazole (B1294427) core and an ethylamine (B1201723) side chain—are features present in many biologically active molecules. The 2-methylthiazole unit is a common building block in medicinal chemistry, and the ethylamine moiety is a well-known pharmacophore found in numerous neurotransmitters and drugs. cpachem.com

The synthesis of related aminothiazole derivatives is well-established, often involving the Hantzsch thiazole synthesis, which typically involves the reaction of a thioamide with an α-haloketone. organic-chemistry.org For instance, the synthesis of 2-amino-4-methylthiazole (B167648) can be achieved by reacting thiourea (B124793) with chloroacetone. orgsyn.org Modifications of such synthetic routes could potentially be employed to produce this compound.

Given the established pharmacological importance of both the thiazole ring and the ethylamine functional group, this compound represents a molecule of interest for future research and development in medicinal chemistry. Its potential as a scaffold for new therapeutic agents warrants further exploration.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVBHPYKGWVUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592651 | |

| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317830-81-2 | |

| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 1 2 Methyl Thiazol 4 Yl Ethylamine

Established Synthetic Pathways for Thiazole-4-ethylamine Scaffolds

The construction of the thiazole (B1198619) ring is a foundational step in accessing the target compound. Several classical and modern synthetic methods are employed, with the Hantzsch synthesis being one of the most prominent.

Hantzsch-Type Condensations and Related Methodologies

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a widely used and high-yielding method for constructing the thiazole core. chemhelpasap.com The classical approach involves the cyclocondensation reaction between an α-haloketone and a thioamide. nih.govchemhelpasap.com The reaction proceeds through a multistep pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com

To generate a scaffold like 1-(2-methyl-thiazol-4-yl)-ethylamine, the Hantzsch synthesis would typically employ thioacetamide (B46855) as the thioamide component to install the 2-methyl group. The key challenge lies in the selection of the α-haloketone precursor, which must contain a masked or protected form of the 4-ethylamine side chain.

Modern variations of the Hantzsch synthesis aim to improve its efficiency and environmental footprint. These include one-pot, multi-component procedures that combine starting materials with a catalyst, sometimes under ultrasonic irradiation or microwave conditions, to produce highly substituted thiazoles in good to excellent yields. nih.govbepls.com For instance, green synthesis approaches have utilized polyethylene (B3416737) glycol (PEG) as a recyclable solvent or employed catalysts like silica-supported tungstosilisic acid to facilitate the reaction. nih.govbepls.com

| Reaction Type | Reactants | Key Features | Reference |

| Classical Hantzsch Synthesis | α-Haloketone, Thioamide | High-yielding, simple procedure. | chemhelpasap.com |

| One-Pot, Three-Component | α-Bromoketone, Thiourea (B124793), Aldehyde | Efficient, green method using reusable catalysts. | nih.gov |

| Microwave-Assisted Synthesis | Acetylacetone, NBS, Thiourea | Green protocol using PEG-400, rapid reaction times. | bepls.com |

| Catalyst-Free Synthesis | α-Diazoketones, Thiourea | Uses PEG-400 as a solvent at 100 °C, good yields. | bepls.com |

Multistep Synthetic Routes to Access the this compound Core

Accessing the specific this compound structure often requires a multistep synthetic sequence, where the thiazole ring is first constructed and then the ethylamine (B1201723) side chain is elaborated. A common strategy begins with the Hantzsch reaction between thioacetamide and an appropriate α-halocarbonyl compound, such as ethyl 4-chloroacetoacetate, to form an ethyl 2-methylthiazole-4-carboxylate intermediate. mdpi.com This ester can then be subjected to a series of functional group transformations.

A plausible synthetic pathway is outlined below:

Thiazole Ring Formation : Reaction of thioacetamide with ethyl 4-chloroacetoacetate to yield ethyl 2-methyl-1,3-thiazole-4-carboxylate.

Reduction to Alcohol : The ester functional group is reduced to a primary alcohol using a reducing agent like lithium aluminium hydride (LiAlH₄) or, as described in related syntheses, lithium borohydride (B1222165) (LiBH₄), to produce (2-methylthiazol-4-yl)methanol. epo.org

Conversion to Halide : The alcohol is converted to a more reactive leaving group, typically a halide (e.g., (2-methylthiazol-4-yl)methyl chloride), using a reagent such as thionyl chloride (SOCl₂).

Chain Extension : A nucleophilic substitution with a cyanide source (e.g., NaCN) introduces a nitrile group, forming (2-methylthiazol-4-yl)acetonitrile.

Reduction to Amine : The final step involves the reduction of the nitrile to the primary amine, this compound, using a strong reducing agent like LiAlH₄ or catalytic hydrogenation.

An alternative approach involves the reaction of a key intermediate like 2-bromo-1-(2-methylthiazol-4-yl)ethan-1-one with an amine source, although this would lead to an aminoketone that requires further reduction. nih.gov

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1 | Thioacetamide + Ethyl 4-chloroacetoacetate | Base (e.g., NaOEt) | Ethyl 2-methyl-1,3-thiazole-4-carboxylate | mdpi.com |

| 2 | Ethyl 2-methyl-1,3-thiazole-4-carboxylate | LiAlH₄ or LiBH₄ | (2-Methylthiazol-4-yl)methanol | epo.org |

| 3 | (2-Methylthiazol-4-yl)methanol | SOCl₂ or PBr₃ | 4-(Chloromethyl)-2-methylthiazole | google.com |

| 4 | 4-(Chloromethyl)-2-methylthiazole | NaCN | (2-Methylthiazol-4-yl)acetonitrile | General Method |

| 5 | (2-Methylthiazol-4-yl)acetonitrile | LiAlH₄ or H₂/Catalyst | This compound | General Method |

Approaches for Structural Diversification and Analog Generation

The primary amine of this compound is a key functional handle for structural modification, allowing for the generation of a diverse library of analogs through various reactions.

Alkylation and Acylation Reactions at the Amine Moiety

The nucleophilic primary amine can be readily modified through alkylation and acylation reactions.

Acylation : The amine reacts with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for creating libraries of compounds for biological screening. For example, various 2-aminothiazole (B372263) derivatives have been acylated using different acid chlorides to produce a range of N-thiazolyl amides. nih.gov This reaction introduces a stable amide linkage, connecting the thiazole core to other chemical moieties.

Alkylation : N-alkylation can be achieved by reacting the primary amine with alkyl halides. This can lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. A related synthesis involves the reaction of a 4-(chloromethyl)thiazole with methylamine (B109427) to produce a secondary amine, demonstrating the feasibility of N-alkylation on the thiazole scaffold. google.com

Condensation Reactions for Thiazole-Based Hybrid Compounds

Condensation reactions provide a powerful tool for linking the thiazole-ethylamine core to other molecular systems, often forming imine (Schiff base) or related C=N bonds. The primary amine of this compound can condense with a variety of carbonyl compounds, such as aldehydes and ketones. nih.govresearchgate.net For instance, the condensation of aminothiazole derivatives with aromatic aldehydes is a known method for producing chalcone-like structures or imines, which can serve as precursors for further cyclization reactions to generate more complex heterocyclic systems. researchgate.net These reactions are fundamental in building hybrid molecules where the thiazole unit is joined to another ring system through a flexible or rigid linker. researchgate.net

Molecular Hybridization Strategies Involving Thiazole and Other Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single hybrid compound. The goal is to create a molecule with an enhanced biological activity profile or a novel mechanism of action. The this compound scaffold is an excellent platform for this approach.

The amine group can be used to link the thiazole moiety to other biologically active heterocycles like pyrazole (B372694), triazole, coumarin, or benzimidazole. nih.govresearchgate.netnih.gov For example, reacting the amine with an isothiocyanate derivative can produce a thiourea linker, which can then be cyclized to form new heterocyclic rings. nih.gov Another strategy involves forming an amide bond between the ethylamine side chain and a carboxylic acid-functionalized pharmacophore. The synthesis of complex molecules containing integrated pyrazole and thiazole rings has been demonstrated, highlighting the utility of combining these pharmacophores. nih.govresearchgate.net These hybridization strategies significantly expand the chemical space accessible from the initial thiazole building block.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the N-arylation of primary and secondary amines, including those situated on heterocyclic scaffolds. wikipedia.orgorganic-chemistry.org While specific literature on the direct palladium-catalyzed coupling of this compound is not extensively detailed, the reactivity of structurally similar aminothiazoles provides a strong basis for predicting successful synthetic transformations. acs.orgnih.gov

The Buchwald-Hartwig amination involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The choice of ligand coordinated to the palladium center is crucial for achieving high yields and broad substrate scope. For the N-arylation of related 2-aminothiazole derivatives, various catalyst systems have been successfully employed. These systems generally require a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.gov

The reaction mechanism proceeds via a catalytic cycle that includes the oxidative addition of the aryl halide to the Pd(0) species, coordination of the amine to the palladium center, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org

Research on the N-arylation of 2-aminothiazole derivatives has demonstrated the efficacy of specific ligands in achieving efficient coupling. For instance, the use of biarylphosphine ligands has been shown to be effective for the coupling of a range of aryl bromides and triflates with 2-aminothiazoles. nih.gov An interesting discovery in this area is the beneficial effect of acetic acid as an additive, which can aid in catalyst activation. acs.orgnih.gov Given the structural similarities, it is highly probable that these conditions could be adapted for the N-arylation of this compound with various aryl and heteroaryl halides.

Table 1: Exemplary Conditions for Palladium-Catalyzed N-Arylation of Aminothiazoles

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Notes |

| Pd(OAc)₂ | Xantphos | NaOtBu | 1,4-Dioxane | 100 | Effective for various aryl bromides. nih.gov |

| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 85-100 | Broad scope for aryl chlorides and bromides. |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100-110 | Suitable for heteroaryl halides. |

| Pd(OAc)₂ | Josiphos-type | LiN(SiMe₃)₂ | Toluene | 80 | Applicable to a range of aryl halides. |

This table presents generalized conditions based on studies with structurally related aminothiazoles and may require optimization for this compound.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the synthesis of enantiomerically pure forms of this compound is of significant interest. This can be achieved through stereoselective synthesis or by the resolution of a racemic mixture.

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. wikipedia.org This difference allows for their separation by methods like fractional crystallization. libretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.orglibretexts.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The selection of the appropriate resolving agent and solvent system is often empirical and crucial for efficient separation. wikipedia.org For the resolution of a primary amine like this compound, (+)-tartaric acid or (-)-tartaric acid would be a logical first choice for investigation. rsc.orgnih.gov The process would involve dissolving the racemic amine and the chiral acid in a suitable solvent, such as methanol (B129727) or ethanol, and allowing one of the less soluble diastereomeric salts to crystallize. rsc.org

Table 2: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type | Typical Solvents for Crystallization |

| (+)-Tartaric Acid | Acid | Methanol, Ethanol, Water |

| (-)-Tartaric Acid | Acid | Methanol, Ethanol, Water |

| (S)-(-)-Mandelic Acid | Acid | Isopropanol, Acetone |

| (R)-(+)-Mandelic Acid | Acid | Isopropanol, Acetone |

| (+)-Camphor-10-sulfonic acid | Acid | Ethanol, Ethyl Acetate |

Another powerful technique for obtaining enantiomerically pure amines is enzymatic kinetic resolution. nih.gov This method utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.comchimia.ch For chiral amines, this often involves the enantioselective N-acylation in the presence of an acyl donor. mdpi.com

Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, have shown high efficiency and enantioselectivity in the resolution of a wide variety of chiral amines. chimia.ch The reaction involves treating the racemic amine with an acyl donor, such as ethyl acetate, in an organic solvent. The enzyme will selectively acylate one enantiomer, which can then be separated from the unreacted enantiomer. This method is valued for its mild reaction conditions and high enantioselectivities. nih.govelsevierpure.com While specific protocols for this compound are not available, the broad applicability of lipases to heterocyclic amines suggests this would be a viable strategy. nih.govmdpi.com

Table 3: Enzymes Commonly Used for Kinetic Resolution of Amines

| Enzyme | Common Acyl Donor | Typical Solvent |

| Candida antarctica Lipase B (CALB) | Ethyl acetate, Isopropenyl acetate | Diethyl ether, Toluene, THF |

| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | Dioxane, tert-Butyl methyl ether |

| Candida rugosa Lipase (CRL) | Acetic anhydride | Hexane, Isopropanol |

Pharmacological Spectrum and Biological Activities of 1 2 Methyl Thiazol 4 Yl Ethylamine Derivatives

Antimicrobial Efficacy Investigations

Thiazole (B1198619) derivatives are recognized for their significant antimicrobial properties, demonstrating effectiveness against a wide range of pathogenic bacteria and fungi. The structural versatility of the thiazole nucleus allows for modifications that can enhance potency and broaden the spectrum of activity.

Derivatives of the thiazole family have shown considerable promise as antibacterial agents. Studies have demonstrated that these compounds possess activity against both Gram-positive and Gram-negative bacteria. mdpi.com Notably, certain thiazole derivatives have exhibited potent effects against challenging resistant pathogens. For instance, some 1,2,4-triazole (B32235) hybrids, a related class of azole compounds, are known to be active against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The mechanism of their antibacterial action can involve the inhibition of essential cellular processes, such as the function of DNA gyrase and topoisomerase IV. researchgate.net

In one study, newly synthesized 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones were evaluated for their antimicrobial action. These compounds demonstrated activity primarily against Gram-positive bacteria, with a particularly notable effect against Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 31.25 μg/mL. nih.gov Another study on heteroaryl(aryl) thiazole derivatives found them to have moderate to good antibacterial activity, with the best-performing compound showing MIC values between 0.23 and 0.70 mg/mL against various bacteria. mdpi.com Three compounds from this series were specifically tested against resistant strains, including MRSA, and showed higher potential than the reference drug ampicillin. mdpi.com

Interactive Data Table: Antibacterial Activity of Thiazole Derivatives

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one | Micrococcus luteus | 31.25 | nih.gov |

| Heteroaryl(aryl) thiazole derivative (Compound 3) | Various bacteria | 230-700 | mdpi.com |

The antifungal potential of thiazole derivatives is well-documented, with many compounds showing efficacy against various fungal pathogens. mdpi.com Research has highlighted their activity against clinically relevant species such as Candida albicans. alliedacademies.orgmdpi.com For example, a series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very high activity against Candida species, with efficacy comparable or even superior to the standard antifungal agent nystatin, exhibiting MIC values in the range of 0.015–7.81 µg/mL. mdpi.com

In another study, naphthylthiazolylamine derivatives were screened for their antifungal effects. One compound showed an antifungal effect on C. albicans and C. glabrata that was equipotent to ketoconazole. alliedacademies.org Other derivatives in the same study also showed remarkable antifungal activity against C. albicans. alliedacademies.org The lipophilicity of these derivatives is often correlated with their high antifungal activity. mdpi.com

Interactive Data Table: Antifungal Activity of Thiazole Derivatives

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiazole derivative with cyclopropane | Candida spp. | 0.015-7.81 | mdpi.com |

| Naphthylthiazolylamine derivative (Compound 5b) | C. albicans, C. glabrata | Not specified (equipotent to ketoconazole) | alliedacademies.org |

The global health challenge posed by tuberculosis has driven extensive research into new therapeutic agents, and thiazole derivatives have emerged as a promising area of investigation. alliedacademies.org Various heterocyclic compounds containing the thiazole ring have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For example, a series of 2-phenylindol-3-ylthiazolidin-4-one derivatives showed antitubercular activity, with the most effective compound having an MIC of 1.5 µg/mL against M. tuberculosis H37Rv. nih.gov

Furthermore, hybrids of pyrrole-thiazolidin-4-one have been identified as potent antitubercular agents. In one study, the most active compound from this series, featuring a 3,4-dimethylphenyl substituent, registered an MIC of 0.5 µg/mL against the Mtb H37Rv strain. nih.gov Similarly, certain 1,2,4-triazole derivatives, which share structural similarities, have also demonstrated significant potential against various mycobacterial strains, including M. tuberculosis H37Ra. researchgate.net

Interactive Data Table: Antitubercular Activity of Thiazole and Related Derivatives

| Compound Type | Mycobacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-Phenylindol-3-ylthiazolidin-4-one derivative (29d) | M. tuberculosis H37Rv | 1.5 | nih.gov |

| Pyrrole-thiazolidin-4-one hybrid (45k) | M. tuberculosis H37Rv | 0.5 | nih.gov |

| 1,2,4-Triazole derivative (C4) | M. tuberculosis H37Ra | 0.976 | researchgate.net |

Antineoplastic and Cytotoxic Evaluations

The thiazole scaffold is a key pharmacophore in the design of novel anticancer agents. Derivatives incorporating this ring system have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, operating through diverse mechanisms of action.

A substantial body of research has demonstrated the antiproliferative activity of thiazole derivatives against a panel of human cancer cell lines. For instance, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown potent cytotoxic activity against human liver carcinoma (HepG-2) and human breast adenocarcinoma (MCF-7) cells. nih.gov Similarly, other studies have reported the efficacy of thiazole derivatives against colon cancer (HCT-116) and cervical cancer (HeLa) cell lines. researchgate.net

One investigation into new N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides found strong antiproliferative activity against HeLa and A549 (lung cancer) cells, with the lead compound showing an IC50 value of 1.6 µM on HeLa cells. Another study focusing on thiazolo[4,5-d]pyrimidine (B1250722) derivatives identified a compound that was particularly active against a wide range of cancer cell lines in the NCI-60 screen. researchgate.net The cytotoxic effects of two newly synthesized heterocyclic compounds on HCT-116, MCF-7, and HepG2 cell lines showed IC50 values for the more potent compound (CP1) to be 4.7 µg/ml, 4.8 µg/ml, and 11 µg/ml, respectively.

Interactive Data Table: Cytotoxic Activity of Thiazole Derivatives

| Compound Type | Cell Line | IC50/GI50 | Reference |

|---|---|---|---|

| Thiazole derivative (CP1) | HCT-116 (colon) | 4.7 µg/mL | |

| Thiazole derivative (CP1) | MCF-7 (breast) | 4.8 µg/mL | |

| Thiazole derivative (CP1) | HepG2 (liver) | 11 µg/mL | |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl) derivative | HeLa (cervical) | 1.6 µM | |

| 2-Substituted-aminothiazole-4-carboxylate derivative | RPMI-8226 (leukemia) | 0.08 µM (GI50) |

The antitumor effects of thiazole derivatives can be attributed to several mechanisms at the molecular level. A significant mechanism implicated in the action of many anticancer drugs is the inhibition of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them vital for cell survival. Drugs that function as topoisomerase poisons stabilize the transient enzyme-DNA covalent complex, which leads to DNA strand breaks and ultimately triggers apoptosis, or programmed cell death. alliedacademies.org While not exclusively limited to thiazole derivatives, this mechanism is a key strategy in cancer chemotherapy. For example, compounds like camptothecin (B557342) derivatives target topoisomerase I, while others such as doxorubicin (B1662922) and etoposide (B1684455) interact with topoisomerase II. The development of novel thiazole-based compounds may aim to leverage this or other established antitumor mechanisms, such as the inhibition of specific kinases or the disruption of cell cycle progression. alliedacademies.org

Neurological and Central Nervous System (CNS) Activities

Derivatives based on the 1-(2-methyl-thiazol-4-YL)-ethylamine structure have shown significant potential in modulating neurological pathways and activities within the central nervous system. Research has particularly focused on their anticonvulsant properties and their ability to interact with histamine (B1213489) receptors.

Anticonvulsant Properties

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. nih.gov Thiazole derivatives have emerged as a promising class of compounds in this area. rjptonline.orgtandfonline.com Studies have shown that modifying the thiazole core can lead to potent anticonvulsant agents. mdpi.com

Research into various thiazole and related thiadiazole derivatives has demonstrated significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.govbiointerfaceresearch.com For instance, a series of 2,5-disubstituted-1,3,4-thiadiazoles showed up to 90% protection against pentylenetetrazole-induced convulsions in mice. nih.gov Similarly, novel thiazolidin-4-one substituted thiazoles have been synthesized and evaluated, with some analogs displaying notable antiepileptic potency in both MES and scPTZ methods. biointerfaceresearch.com One particularly active derivative identified was 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one. biointerfaceresearch.com

The anticonvulsant effect is often linked to the substitution pattern on the thiazole ring system. Studies on 6-substituted- nih.govtandfonline.comnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole derivatives revealed that compounds in this series exhibited potent activity in the MES test, with 6-(4-chlorophenyl)- nih.govtandfonline.comnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole being a standout candidate. nih.gov The activity of this compound in various chemical-induced seizure models suggests its mechanism may involve the GABAergic system. nih.gov

Table 1: Anticonvulsant Activity of Selected Thiazole Derivatives This is an interactive table. Click on the headers to sort the data.

| Compound Class | Specific Derivative | Anticonvulsant Test Model | Observed Activity | Reference |

|---|---|---|---|---|

| Thiazolidinone-Thiazole Hybrids | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one | MES & scPTZ | Most active derivative in its series | biointerfaceresearch.com |

| Triazolo-Thiadiazoles | 6-(4-chlorophenyl)- nih.govtandfonline.comnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole | MES, PTZ, 3-mercaptopropionic acid, bicuculline | Favorable ED50 value of 23.7 mg/kg (MES test) and broad-spectrum activity | nih.gov |

| Thiazole-Triazole Hybrids | 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | MES & PTZ | High anticonvulsant activity | tandfonline.com |

| Cyclopentylmethylene-Thiazoles | Various F, Cl, Br, CF3, CH3 substituted derivatives | PTZ | Significant anticonvulsant activity with ED50 ≤ 20 mg/kg | tandfonline.com |

| Thiazolyl-Thiazolidinones | 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES & PTZ | Excellent anticonvulsant activity | mdpi.com |

Antihistaminic Receptor Modulation (H1, H2, H3)

Histamine is a key mediator in numerous physiological processes, acting through four G-protein coupled receptors: H1, H2, H3, and H4. nih.govyoutube.com Thiazole derivatives have been investigated for their ability to modulate these receptors, particularly H1 and H3, which are important targets for allergic and neurological conditions, respectively.

A series of 2-substituted thiazol-4-ylethanamines were synthesized and evaluated for their activity at the H1-receptor. nih.gov The study found that compounds with a 2-phenyl substitution acted as weak H1-agonists. nih.gov In contrast, when the phenyl group was replaced by a benzyl (B1604629) group, the resulting compounds demonstrated weak H1-antagonistic activity. nih.gov This highlights how small structural changes can switch a compound from an agonist to an antagonist.

The histamine H3 receptor, primarily located in the central nervous system, is a target for treating various neurological and cognitive disorders. youtube.comnih.gov Research has shown that certain thiazol-2-yl ether derivatives can act as potent H3 receptor antagonists, with some compounds exhibiting binding affinities in the nanomolar range. nih.gov These findings indicate that the thiazole core is a viable scaffold for developing selective H3 receptor antagonists. nih.gov While specific modulation of the H2 receptor by this compound derivatives is less documented, the broad activity of thiazoles across the histamine receptor family suggests potential for interaction. imrpress.com

Other Therapeutic Applications and Biological Modulations

Beyond the central nervous system, derivatives of this compound have been explored for a variety of other therapeutic uses, including the treatment of inflammation, diabetes, and hypertension, as well as for their ability to modulate specific ion channels.

Anti-inflammatory Effects

Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases. nih.gov Thiazole-containing compounds, including the well-known NSAID meloxicam, have established anti-inflammatory properties. nih.gov Research has focused on developing new thiazole derivatives with potent anti-inflammatory effects. nih.govmdpi.com

Several studies have demonstrated the anti-inflammatory potential of these compounds, often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.govnih.gov For example, certain thioacetanilide (B1681303) derivatives that cyclize to form thiazoles were found to possess both anticonvulsant and anti-inflammatory activities through a mechanism suggestive of selective COX-2 inhibition. nih.gov Another study investigated two specific thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (CX-35), in a cellular model of inflammation. nih.gov Both compounds significantly inhibited the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, without affecting COX-2 protein levels, suggesting they act as specific COX-2 inhibitors. nih.gov Furthermore, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were identified as a novel class of selective COX-1 inhibitors. nih.gov

Table 2: Anti-inflammatory Activity of Selected Thiazole Derivatives This is an interactive table. Click on the headers to sort the data.

| Compound Class | Specific Derivative | Proposed Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| Thiazole Derivatives | N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) | Specific COX-2 Inhibition | Reduced PGE2 production in LPS-stimulated RAW cells | nih.gov |

| Thiazole Derivatives | 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35) | Specific COX-2 Inhibition | Reduced PGE2 production in LPS-stimulated RAW cells | nih.gov |

| Thiazolidinone-Thiazole Conjugates | 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one series | Selective COX-1 Inhibition | Some derivatives showed better activity than indomethacin | nih.gov |

| Thiophene-Thiazole Hybrids | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX/LOX Pathway Inhibition | Proved to be potent anti-COX/LOX agents | nih.gov |

| Thiazolyl-Oxadiazolines | 4-N-acetyl-2[2'-(acetyl-amino)-4'-methyl-5'-thiazolyl]-5-aril-Δ2-1,3,4-oxadiazolines | Reduction of acute phase systemic alterations | Showed good anti-inflammatory potential compared to diclofenac | researchgate.net |

Antidiabetic and Antihypertensive Research

The thiazole scaffold is a core component of the thiazolidinedione (TZD) class of antidiabetic drugs, such as pioglitazone (B448) and rosiglitazone, which primarily target the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govrasayanjournal.co.in This has spurred extensive research into new thiazole derivatives as potential treatments for type 2 diabetes. rjptonline.orgnih.govnih.gov

Studies have explored various modifications of the thiazole ring to develop novel antidiabetic agents. nih.gov Research has shown that some thiazole derivatives can enhance glucose uptake in cells and inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. rjptonline.orgnih.gov For instance, certain thiazolidinedione derivatives containing a phosphate (B84403) moiety demonstrated promising antidiabetic activity. nih.gov In addition to metabolic regulation, research has also been conducted on the antihypertensive potential of thiazole derivatives. A study on newly synthesized thiazole-thiadiazole derivatives showed they possess antihypertensive activity when screened using the Tail Cuff method in animal models. researchgate.net

Modulation of Specific Receptors (e.g., Zinc-Activated Channel (ZAC), GPR88)

Recent research has identified thiazole derivatives as modulators of more novel targets, such as the Zinc-Activated Channel (ZAC). ZAC is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels that is activated by zinc and protons. nih.govnih.gov

A library screening identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of ZAC. nih.govku.dk The initial hit, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, led to the investigation of numerous analogs. nih.govsemanticscholar.org One such analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist that inhibits channel activity elicited by both zinc and protons. nih.govku.dk It appears to act as a negative allosteric modulator, targeting the transmembrane or intracellular domains of the receptor. ku.dksemanticscholar.org The discovery of this class of selective ZAC antagonists provides valuable tools for exploring the physiological functions of this channel. ku.dk There is currently limited specific research available on the modulation of the G-protein coupled receptor 88 (GPR88) by this compound derivatives.

Antiparasitic Activity (e.g., against T. brucei)

Research into the antiparasitic properties of thiazole-containing compounds has identified promising candidates for the development of new therapeutic agents. Derivatives of a structurally related compound, thiazol-2-ethylamine, have shown notable activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). nih.govresearchgate.net

A significant study focused on the synthesis and in vitro evaluation of novel amide and urea (B33335) derivatives of thiazol-2-ethylamines against Trypanosoma brucei rhodesiense. nih.gov This investigation was prompted by a high-throughput screening that identified 2-(2-Benzamido)ethyl-4-phenylthiazole as an inhibitor of T. brucei. nih.govresearchgate.net In this study, a series of analogues were synthesized and tested for their trypanocidal activity and cytotoxicity.

The findings revealed that many of the synthesized derivatives exhibited greater potency than the initial hit compound. nih.govresearchgate.net Specifically, eight of the derivatives displayed IC50 values below 100 nM. The urea analogues, in particular, demonstrated significant potency and selectivity for the parasite over mammalian cells. nih.gov

One of the most potent compounds identified was the urea analogue 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, which recorded an impressive IC50 value of 9 nM and a selectivity index greater than 18,000. nih.govresearchgate.net Despite the high in vitro activity of many of these compounds, subsequent in vivo studies in mice infected with the parasite did not result in cures. nih.govresearchgate.net However, seven of the tested compounds did lead to a significant, albeit temporary, reduction in parasitemia of 97% or more, before a relapse occurred. nih.gov The limited in vivo efficacy was suggested to be linked to poor metabolic stability. nih.govresearchgate.net

While the direct antiparasitic activity of this compound derivatives against T. brucei is not extensively detailed in the reviewed literature, the data from closely related thiazole derivatives underscore the potential of this chemical scaffold in the search for new trypanocidal agents. Other studies on different thiazole derivatives have also shown activity against other trypanosomatids like Trypanosoma cruzi, further highlighting the relevance of the thiazole nucleus in antiparasitic drug discovery. nih.govresearchgate.netnih.gov

Table 1: In Vitro Activity of Selected Thiazol-2-ethylamine Derivatives against T. brucei rhodesiense

| Compound Name | IC50 (nM) | Selectivity Index (SI) |

| 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole | 9 | >18,000 |

| 2-(2-Benzamido)ethyl-4-phenylthiazole | <3600 | Not specified |

Data sourced from Patrick, D. A., et al. (2016). nih.gov

Mechanistic Elucidation of 1 2 Methyl Thiazol 4 Yl Ethylamine Action at the Molecular and Cellular Level

Ligand-Target Interactions

Binding Affinity and Selectivity Studies with Biological Macromolecules (e.g., Enzymes, Receptors, DNA)

No studies detailing the binding affinity or selectivity of 1-(2-Methyl-thiazol-4-YL)-ethylamine with any biological macromolecules such as enzymes, receptors, or DNA have been found.

Allosteric Modulation and Orthosteric Binding Mechanisms

There is no available information to characterize whether this compound acts as an allosteric modulator or binds to orthosteric sites on any known biological targets.

Downstream Signaling Pathway Perturbations

Enzyme Inhibition Kinetics and Characterization

No data on the enzyme inhibition kinetics or characterization of this compound has been published.

Receptor Activation/Antagonism Profile

There are no public studies defining the receptor activation or antagonism profile of this compound.

Cellular Response and Phenotypic Assays

No cellular response or phenotypic assay results involving this compound have been reported in the scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 1 2 Methyl Thiazol 4 Yl Ethylamine Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of derivatives based on the 1-(2-Methyl-thiazol-4-YL)-ethylamine scaffold is significantly influenced by the nature and position of various substituents. The exploration of these variations is fundamental to understanding their structure-activity relationships (SAR).

Modifications on the Thiazole (B1198619) Ring

The thiazole ring is a versatile scaffold in medicinal chemistry, and its reactivity is influenced by substituents at the C2, C4, and C5 positions. globalresearchonline.net The inherent aromaticity and the presence of sulfur and nitrogen heteroatoms allow for a range of interactions with biological targets. nih.govnih.gov Modifications to the thiazole ring, particularly at the C5 position (as the C2 and C4 positions are substituted in the parent compound), can modulate the electronic properties and steric profile of the molecule, thereby affecting its biological potency.

The introduction of electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the thiazole ring. globalresearchonline.netresearchgate.net Conversely, potent electron-withdrawing groups, like a nitro group, lead to a reduction in basicity and nucleophilicity. globalresearchonline.net SAR studies on various thiazole-containing compounds have shown that the nature of the substituent at the C5 position can be critical for activity. For instance, in some series, increasing the size of the substituent at C5 (e.g., from methyl to ethyl to isopropyl) has been shown to improve potency. researchgate.net Acyl group substitutions at the C5 position have also been found to be favorable for antibacterial activity in certain pyrazolinyl-thiazole derivatives. nih.gov

Table 1: Impact of Thiazole Ring Modifications on Biological Activity

| Modification Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| General | Electron-donating group (e.g., -CH₃) | Increases basicity and nucleophilicity of the ring. | globalresearchonline.netresearchgate.net |

| General | Electron-withdrawing group (e.g., -NO₂) | Decreases basicity and nucleophilicity of the ring. | globalresearchonline.net |

| C5-Position | Acyl Group | Favorable for antibacterial activity in some derivative series. | nih.gov |

Modifications on the Ethanamine Side Chain

The ethanamine side chain at the C4 position of the thiazole ring is a key functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives. Modifications to this chain, such as altering its length, rigidity, or the basicity of the nitrogen atom, can have profound effects on biological activity.

Aromatic and Heteroaromatic Substitutions

The introduction of aromatic and heteroaromatic rings, often attached to the thiazole core or the side chain, is a common strategy to enhance biological activity. The nature and substitution pattern of these rings are critical determinants of potency and selectivity.

Structure-activity relationship analyses have consistently shown that substitutions on a phenyl ring attached to the thiazole moiety can be beneficial for activity. nih.gov For instance, the presence of electron-withdrawing groups like nitro (-NO₂) or electron-donating groups like methoxy (B1213986) (-OCH₃) at the para position of a phenyl ring at C4 of the thiazole has been found to significantly improve antimicrobial activity. nih.govresearchgate.net Similarly, para-halogen-substituted phenyl rings are reported to be important for anticonvulsant activity. nih.gov In some anticancer derivatives, a chloro- or fluoro-substituted phenyl ring was identified as a primary requirement for high potency. nih.gov The cytotoxic activity of certain thiazole derivatives was found to be enhanced by meta, para-dimethyl substitution on the phenyl ring. nih.gov

Table 2: Influence of Aromatic/Heteroaromatic Substitutions on Potency

| Ring System | Substituent | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Phenyl | -NO₂ (nitro) | para | Improved antimicrobial activity | nih.govresearchgate.net |

| Phenyl | -OCH₃ (methoxy) | para | Improved antimicrobial activity | nih.govresearchgate.net |

| Phenyl | Halogen (e.g., -Cl, -F) | para | Important for anticonvulsant activity | nih.gov |

| Phenyl | -Cl, -F | Not specified | Requirement for potent antifungal activity | nih.gov |

| Phenyl | -CH₃ (methyl) | meta, para | Enhanced cytotoxic activity | nih.gov |

| Naphthyl | - | - | Enhanced anticonvulsant activity in some analogues | nih.gov |

Elucidation of Key Pharmacophoric Features for Desired Activities

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger a response. For thiazole derivatives, several key pharmacophoric features have been identified that are crucial for their diverse biological activities. nih.govmdpi.comresearchgate.net

Based on extensive SAR studies, a general pharmacophore for bioactive thiazole derivatives often includes:

The Thiazole Scaffold: This aromatic heterocycle acts as a central rigid core, correctly positioning the other functional groups for optimal interaction with the target. nih.govnih.gov Its unique electronic properties, including the presence of sulfur and nitrogen atoms, can contribute to binding through various non-covalent interactions. nih.gov

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. nih.gov Amine or amide groups, such as the one in the ethanamine side chain, can serve as crucial hydrogen bond donors and acceptors, which are often essential for anchoring the molecule in the active site of an enzyme or receptor. nih.gov

Hydrophobic/Aromatic Regions: Aromatic or lipophilic groups, such as substituted phenyl or naphthyl rings, are frequently required. nih.gov These moieties often engage in hydrophobic or π-π stacking interactions within the target's binding pocket, contributing significantly to binding affinity. acs.org

Specific Substitution Patterns: The precise arrangement of substituents is critical. For instance, modeling studies have highlighted the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain for anticancer activity in one series of compounds. nih.gov

Development and Validation of QSAR Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. These models are powerful tools in medicinal chemistry for predicting the activity of novel compounds, thereby guiding the design of more potent molecules.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled. For thiazole derivatives, this could be a set of compounds tested for antimicrobial or anticancer activity. researchgate.netresearchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., electronic, steric, hydrophobic, topological), are calculated. researchgate.net Studies on thiazole derivatives have utilized descriptors such as molecular connectivity indices and Kier's shape index as key parameters for antimicrobial activity. researchgate.net

Model Generation: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Model Validation: This is the most critical step to ensure the model is robust, stable, and has predictive power. nih.gov Validation is performed both internally and externally.

Internal validation often uses techniques like leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. The key statistic here is the cross-validated correlation coefficient, q² (or Q²). nih.govgoogle.com

External validation involves splitting the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive power on compounds not used in model development). The model's performance on the test set is assessed using the predictive squared correlation coefficient, R²_pred . nih.govgoogle.com

A statistically significant QSAR model for aryl thiazole derivatives showed that electrostatic effects were the dominant factor in determining binding affinities. researchgate.net For a QSAR model to be considered reliable and predictive, its statistical parameters must meet certain threshold criteria.

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Generally Accepted Value for a Reliable Model | Reference |

|---|---|---|---|---|

| Coefficient of Determination | r² | Measures the fraction of the variance in the dependent variable that is predictable from the independent variable(s). Represents the goodness of fit. | > 0.8 | researchgate.net |

| Cross-validated Correlation Coefficient | q² (or Q²) | A measure of the internal predictive ability of the model (robustness). | > 0.5 | nih.govresearchgate.net |

The development and rigorous validation of QSAR models for this compound derivatives can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Computational Chemistry and in Silico Approaches in 1 2 Methyl Thiazol 4 Yl Ethylamine Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as 1-(2-Methyl-thiazol-4-YL)-ethylamine, and a protein target. The process involves placing the ligand into the binding site of a receptor and evaluating the stability of the resulting complex using a scoring function. This allows for the elucidation of plausible binding modes and the estimation of binding affinity, which is crucial for assessing the compound's potential as a therapeutic agent. nih.govarxiv.org

For this compound, molecular docking studies would be initiated by identifying potential protein targets. Given the prevalence of the thiazole (B1198619) moiety in bioactive compounds, a range of protein families could be considered, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. nih.gov The selection of appropriate targets would likely be guided by the known pharmacology of structurally similar molecules.

Once a set of potential receptors is established, computational docking simulations are performed. These simulations would generate a series of possible binding poses of this compound within the active site of each target protein. Each pose is assigned a score, typically expressed in kcal/mol, which represents the predicted binding affinity. A more negative score generally indicates a more favorable binding interaction. rsc.org

The predicted binding affinities can be used to rank different protein targets for this compound, prioritizing those with the highest predicted affinity for subsequent experimental validation. Furthermore, these studies can compare the binding of the lead compound to that of known inhibitors or endogenous ligands of the target protein, providing a benchmark for its potential efficacy. In studies of other thiazole derivatives, binding affinities have been reported in ranges that suggest the potential for significant biological activity. nih.govnih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

| Protein Target (PDB ID) | Protein Class | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (1HCK) | Kinase | -8.5 | LEU83, GLU81, PHE80 |

| Dopamine D2 Receptor (6CM4) | GPCR | -7.9 | ASP114, SER193, PHE389 |

| Monoamine Oxidase B (2BYB) | Oxidoreductase | -9.1 | TYR435, ILE199, CYS172 |

| Tumor Necrosis Factor-alpha (2AZ5) | Cytokine | -6.8 | TYR119, GLY121, LEU120 |

Beyond simply predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions are dictated by its structural features: the thiazole ring, the methyl group, and the ethylamine (B1201723) side chain.

The thiazole ring itself can participate in various interactions. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. nih.gov The sulfur atom, in particular, can form unique non-covalent interactions, contributing to the stability of the complex. nih.gov

The ethylamine side chain is a critical functional group for forming strong interactions. The primary amine is a potent hydrogen bond donor and can also form ionic interactions with negatively charged residues such as aspartate or glutamate. The ethyl linker provides conformational flexibility, allowing the amine group to orient itself optimally within the binding site.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the protein over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment.

For this compound, MD simulations would typically be performed on the most promising ligand-protein complexes identified through molecular docking. These simulations can reveal:

Stability of Binding Pose: Whether the initial docked pose is stable over time or if the ligand shifts to a different, more stable conformation.

Water-Mediated Interactions: The role of water molecules in bridging interactions between the ligand and the protein.

Binding Free Energy Calculations: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

The results of MD simulations provide a more realistic and detailed understanding of the binding event, complementing the initial predictions from molecular docking.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule with high accuracy. For this compound, DFT calculations can provide valuable information about:

Electron Distribution and Electrostatic Potential: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule. This helps in understanding where the molecule is likely to engage in electrostatic interactions or hydrogen bonding.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the compound.

Chemical Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated to predict how the molecule will behave in a chemical reaction.

These calculations are performed on the isolated molecule and can offer insights that are independent of a specific protein target, providing a fundamental understanding of the compound's intrinsic chemical nature.

Predictive Modeling for Pharmacokinetic and Pharmacodynamic Properties (e.g., Drug Likeliness)

In addition to predicting how a molecule will interact with its target (pharmacodynamics), computational methods are also used to predict how the molecule will be absorbed, distributed, metabolized, and excreted by the body (pharmacokinetics), as well as its potential for toxicity (ADMET). These predictions are often grouped under the umbrella of "drug-likeness."

For this compound, a variety of computational models would be used to predict these properties. These models are typically based on large datasets of known drugs and their experimental properties. Some common predictions include:

Lipinski's Rule of Five: A set of simple physicochemical parameters that can indicate if a compound is likely to be orally bioavailable.

ADMET Prediction: More sophisticated models can predict properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes.

Toxicity Prediction: In silico models can flag potential toxic liabilities by identifying structural alerts or by predicting binding to off-target proteins known to cause adverse effects.

These predictive models are crucial for identifying potential liabilities early in the drug discovery process, allowing for modifications to the chemical structure to improve its pharmacokinetic and safety profile.

Table 2: Predicted Physicochemical and Drug-Likeliness Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 142.22 g/mol | Complies with Lipinski's Rule (<500) |

| LogP | 1.25 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Aqueous Solubility | High | Favorable for absorption |

| Blood-Brain Barrier Penetration | Low | May have limited central nervous system effects |

| CYP2D6 Inhibition | Potential Inhibitor | Possible drug-drug interactions |

| Drug-Likeliness Score | 0.85 | Good potential as a drug candidate |

Metabolism and Biotransformation of 1 2 Methyl Thiazol 4 Yl Ethylamine

Identification of Primary Metabolic Pathways

Detailed studies would be needed to identify the main routes of metabolism for 1-(2-Methyl-thiazol-4-YL)-ethylamine. This would involve characterizing the chemical modifications the compound undergoes after administration.

Oxidative Transformations (e.g., Hydroxylation, N-Demethylation)

Research has not yet been published to confirm whether this compound undergoes oxidative transformations. Phase I metabolic reactions, such as hydroxylation of the thiazole (B1198619) ring or the ethylamine (B1201723) side chain, and N-demethylation, are common for many xenobiotics but have not been documented for this specific compound. nih.govmdpi.com

Hydrolytic Cleavage and Ring-Opening Reactions

There is currently no available data to suggest that this compound is subject to hydrolytic cleavage or ring-opening of its thiazole structure as a metabolic pathway. While thiazole rings can be cleaved under certain biological conditions, this has not been specifically observed for this molecule. researchgate.net

Conjugation Reactions (e.g., Glycine (B1666218), N-Acetylcysteine)

Phase II conjugation reactions, which typically increase water solubility to facilitate excretion, have not been studied for this compound. uomus.edu.iq It is unknown if its metabolites are conjugated with endogenous molecules like glycine or N-acetylcysteine. uomus.edu.iq

Role of Cytochrome P450 Enzymes (e.g., CYP3A) and Other Biotransformation Enzymes

The specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound have not been identified. nih.gov While the CYP3A subfamily is a major contributor to the metabolism of many drugs, its role, or the role of other CYP isozymes like CYP1A2, CYP2C9, or CYP2D6, in the biotransformation of this compound remains uninvestigated. nih.govmdpi.comnih.gov The involvement of other enzyme systems, such as flavin-containing monooxygenases (FMOs), also has not been explored. researchgate.net

Bioactivation Pathways and Implications for Metabolite Research

As there is no information on the metabolic pathways of this compound, it is not known if any of its potential metabolites are pharmacologically active or if bioactivation leads to the formation of reactive intermediates. researchgate.net Such research would be critical for a complete understanding of the compound's biological effects.

Preclinical Research and Potential for Therapeutic Development of 1 2 Methyl Thiazol 4 Yl Ethylamine

Lead Compound Identification and Optimization Strategies

The discovery of new therapeutic agents often begins with the identification of a "lead compound," a chemical structure that exhibits a desired biological activity. The 1,3-thiazole scaffold, a core component of 1-(2-Methyl-thiazol-4-YL)-ethylamine, is a well-established and versatile starting point for the generation of lead compounds in drug discovery. nih.gov Its prevalence in pharmacologically active substances makes it a valuable building block for developing new drugs. nih.gov

Researchers utilize several strategies to identify and optimize lead compounds based on the thiazole (B1198619) core. One common approach is molecular hybridization, which involves combining the thiazole pharmacophore with other biologically active moieties to create a single, more potent molecule. nih.gov This strategy aims to enhance the activity profile while potentially reducing undesirable side effects. nih.gov

Once a lead compound like a thiazole derivative is identified, structure-activity relationship (SAR) studies are conducted to optimize its properties. These studies involve systematically modifying different parts of the molecule to understand which structural features are crucial for its biological effect. For instance, research on 2-aminothiazole (B372263) derivatives as potential treatments for prion diseases involved extensive SAR studies to improve potency and physicochemical properties, with a focus on enhancing brain concentration levels. nih.gov Similarly, in the development of novel phosphodiesterase 4 (PDE4) inhibitors, a hit compound from a library screening was structurally optimized, leading to derivatives with significantly improved inhibitory activity and metabolic stability. nih.govresearchgate.net These optimization efforts often involve modifying substituents on the thiazole ring to enhance target binding, solubility, and pharmacokinetic profiles. nih.gov

In Vitro Efficacy and Selectivity Profiling

Following identification and optimization, candidate compounds undergo rigorous in vitro testing to evaluate their efficacy and selectivity against specific biological targets. This stage is crucial for understanding the compound's mechanism of action and its potential for therapeutic application. Thiazole derivatives have been extensively profiled in a wide range of in vitro assays, demonstrating activity against various targets.

For example, novel thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govnih.gov Studies have shown that certain indole-based thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low mg/mL range. nih.gov Other thiazole-containing compounds, such as novel 1β-methylcarbapenems, have demonstrated potent activity against multi-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Beyond antimicrobial activity, thiazole derivatives have shown promise in other therapeutic areas. In oncology, derivatives have been developed as inhibitors of cyclin-dependent kinase 12 (CDK12), a potential target in esophageal squamous cell carcinoma (ESCC). nih.gov One such derivative, H63, was identified as a potent CDK12 inhibitor with excellent anti-ESCC activity in vitro. nih.gov In the field of neurodegenerative diseases, 2-aminothiazole analogs have shown antiprion activity in prion-infected neuroblastoma cell lines, with some compounds exhibiting EC₅₀ values in the sub-micromolar range. nih.gov Furthermore, the thiazole scaffold has been utilized to develop inhibitors for enzymes like phosphodiesterase 4 (PDE4), with optimized compounds showing IC₅₀ values as low as 0.48 µM. nih.gov

The table below summarizes the in vitro efficacy of various research compounds containing the thiazole moiety.

| Compound Class | Biological Target / Disease Area | Key In Vitro Findings | Reference |

|---|---|---|---|

| Indole-based Thiazole Derivatives | Antibacterial | MIC in the range of 0.06–1.88 mg/mL against Gram (+) and Gram (−) bacteria. | nih.gov |

| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine Derivatives (e.g., H63) | Esophageal Squamous Cell Carcinoma (CDK12 Inhibition) | Potent inhibition of CDK12 and significant anti-proliferative activity in ESCC cell lines. | nih.gov |

| 2-Aminothiazole Analogs (e.g., Compound 27) | Prion Diseases | EC₅₀ of 0.94 µM in prion-infected neuroblastoma cells (ScN2a-cl3). | nih.gov |

| 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine Derivatives (e.g., L19) | Inflammatory Diseases (PDE4 Inhibition) | IC₅₀ of 0.48 µM for PDE4. | nih.gov |

| Novel 1β-methylcarbapenems (e.g., SM-232724) | Antibacterial (MRSA) | MICs against streptococci ranged from ≤0.063 to 0.5 µg/ml. Potent activity against MRSA. | nih.gov |

In Vivo Pharmacological Studies in Relevant Disease Models

In the area of infectious diseases, novel carbapenems featuring a thiazole moiety have been evaluated. For instance, SM-232724 showed good therapeutic efficacy, comparable to vancomycin (B549263) and linezolid, against systemic infections of MRSA in cyclophosphamide-treated mice. nih.gov This indicates the potential of such compounds to treat serious bacterial infections in an immunocompromised host.

For neurodegenerative disorders, the in vivo potential of 2-aminothiazole derivatives has been explored. An optimized analog, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (Compound 27), was found to be orally absorbed and achieved high concentrations in the brains of mice, a critical property for any centrally acting therapeutic. nih.gov This demonstrates that the thiazole scaffold can be optimized to create compounds with favorable pharmacokinetic profiles for treating central nervous system diseases. nih.gov

The table below details findings from in vivo studies of representative thiazole-containing compounds.

| Compound | Disease Model | Key In Vivo Findings | Reference |

|---|---|---|---|

| SM-232724 (a 1β-methylcarbapenem) | Systemic MRSA infection in cyclophosphamide-treated mice | Demonstrated good therapeutic efficacy, comparable to vancomycin and linezolid. | nih.gov |

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (Compound 27) | Pharmacokinetics in mice (prion disease context) | Orally absorbed and reached a concentration of ~25 µM in the brain after three days of administration. | nih.gov |

| H63 (CDK12 inhibitor) | Esophageal Squamous Cell Carcinoma (ESCC) xenograft model | Exhibited prominent anti-ESCC activity in vivo with good safety and favorable pharmacokinetic properties. | nih.gov |

Assessment of Innovation in the Drug Development Pipeline

The thiazole ring system continues to be a source of significant innovation within the drug development pipeline. Its chemical tractability and ability to interact with a diverse range of biological targets make it a privileged scaffold for the design of new medicines. nih.govmdpi.com The development of drugs containing this moiety showcases the ongoing innovation in targeting complex diseases.

A key area of innovation lies in the development of highly selective kinase inhibitors for cancer therapy. For example, the discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel inhibitors of CDK12 for esophageal squamous cell carcinoma represents a targeted approach to cancer treatment. nih.gov The lead compound from this series, H63, not only showed potent and selective inhibition but also elucidated a mechanism involving cell cycle arrest and DNA damage, highlighting a sophisticated approach to drug action. nih.gov

Furthermore, the application of the thiazole scaffold is expanding to address unmet medical needs in other areas. The development of 2-aminothiazoles for prion diseases, a class of fatal neurodegenerative disorders with no effective treatment, is a testament to the innovative application of this chemical class. nih.gov These efforts to create orally available, brain-penetrant molecules represent a significant step forward in the search for therapeutics for these challenging diseases. nih.gov The continued exploration of the chemical space around the thiazole nucleus promises to deliver next-generation therapeutics with improved efficacy and specificity. mdpi.com

Future Perspectives and Research Challenges for 1 2 Methyl Thiazol 4 Yl Ethylamine

Exploration of Novel Biological Targets and Therapeutic Areas

The thiazole (B1198619) nucleus is a privileged structure, known to interact with a diverse range of biological targets, leading to activities such as antimicrobial, anticancer, anti-inflammatory, and anti-HIV effects. cymitquimica.com For 1-(2-Methyl-thiazol-4-YL)-ethylamine, the future lies in systematically exploring its potential against novel biological targets to uncover new therapeutic applications.

Thiazole derivatives have been identified as inhibitors of enzymes crucial for pathogen survival, such as DNA gyrase and topoisomerase IV, making them promising antibacterial agents. Furthermore, they have shown activity against various cancer cell lines by inducing apoptosis, disrupting tubulin assembly, and inhibiting key signaling pathways like NF-κB/mTOR/PI3K/Akt. The presence of the ethylamine (B1201723) group on the thiazole ring in this compound provides a key site for interaction with biological macromolecules, potentially through hydrogen bonding and electrostatic interactions.

Future research should focus on high-throughput screening of this compound and its derivatives against a wide panel of kinases, proteases, and other enzymes implicated in diseases ranging from neurodegenerative disorders to metabolic syndromes. The structural similarity of the thiazole ring to natural metabolites allows it to act as a bioisostere, substituting for other five-membered aromatic rings and potentially leading to novel mechanisms of action. A significant challenge will be to elucidate the specific structure-activity relationships (SAR) that govern the interaction of this compound with these targets to optimize its potency and selectivity.

Table 1: Selected Biological Activities of Thiazole Derivatives

| Biological Activity | Target/Mechanism | Example Thiazole Derivative Class | Reference(s) |

|---|---|---|---|

| Antibacterial | DNA gyrase and topoisomerase IV inhibition | Benzothiazole ethyl urea (B33335) compounds | |

| Anticancer | Induction of apoptosis, tubulin assembly disruption, NF-κB/mTOR/PI3K/Akt inhibition | Substituted thiazoles, benzothiazoles, imidazothiazoles | |

| Anti-inflammatory | Modulation of inflammatory pathways | 2-Aminothiazoles | cymitquimica.com |

| Antiviral (Anti-HIV) | Inhibition of HIV-1 reverse transcriptase | Thiazolopyrimidines | |

| Antimycobacterial | Inhibition of Mycobacterium tuberculosis | 2-Amino-4-(2-pyridyl) thiazoles |

Development of Advanced Synthetic Methodologies for Analog Libraries

The creation of diverse analog libraries is fundamental to exploring the full therapeutic potential of a lead compound. For this compound, the development of advanced and efficient synthetic methodologies is a critical research challenge. Traditional methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, are well-established, but modern drug discovery demands more flexible and high-throughput approaches.

Future synthetic strategies will likely focus on combinatorial chemistry and diversity-oriented synthesis to rapidly generate a wide range of analogs. This will involve modifying the substituents on the thiazole ring, as well as altering the ethylamine side chain. For instance, the methyl group at the 2-position could be replaced with other alkyl or aryl groups, and the amine of the ethylamine moiety could be functionalized to create amides, sulfonamides, or ureas. cymitquimica.com These modifications can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability, as well as its pharmacokinetic and pharmacodynamic profiles.

A key challenge will be the development of regioselective synthetic routes to ensure the precise placement of substituents on the thiazole core. The use of modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry could accelerate the synthesis of these analog libraries, enabling a more rapid exploration of the chemical space around this compound.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of thiazole-based therapeutics is no exception. For a compound like this compound, where specific biological data may be limited, AI and ML can play a crucial role in predicting its potential activities and guiding the design of new analogs.

Machine learning models, trained on large datasets of known thiazole derivatives and their biological activities, can be used to predict the potential targets and therapeutic areas for this compound. These models can analyze its structural features and compare them to those of compounds with known activities, providing valuable insights for further experimental validation. Furthermore, AI can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual analogs, helping to prioritize the synthesis of compounds with the most promising drug-like profiles.

Addressing Drug Resistance and Toxicity Considerations in Thiazole Therapeutics

Two of the most significant hurdles in the development of new drugs are the emergence of drug resistance and the potential for off-target toxicity. For thiazole-based therapeutics, including potential drugs derived from this compound, addressing these challenges is paramount for their long-term clinical success.

In the context of infectious diseases, bacteria can develop resistance to thiazole-based antibiotics through various mechanisms, such as target mutation or increased drug efflux. A key future perspective is the design of "resistance-proof" therapies. This could involve developing compounds that inhibit multiple targets simultaneously or co-administering them with resistance-breaking agents. For anticancer applications, resistance can arise from mutations in the target protein or the activation of alternative signaling pathways.